molecular formula C8H7ClN2O3S B1376573 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride CAS No. 1423026-68-9

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Cat. No.: B1376573
CAS No.: 1423026-68-9
M. Wt: 246.67 g/mol
InChI Key: MKTIKWLANFECEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by an ethyl substituent at the 3-position of the fused oxazolo-pyridine ring. Sulfonyl chlorides are widely used in medicinal and materials chemistry due to their reactivity as electrophilic agents, particularly in forming sulfonamides or sulfonate esters.

Properties

IUPAC Name

3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3S/c1-2-7-6-3-5(15(9,12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTIKWLANFECEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC2=C1C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-68-9
Record name 3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Oxazolo[5,4-b]pyridine Core

  • The oxazolo[5,4-b]pyridine ring system can be constructed by cyclization of 2-amino-5-substituted-3-hydroxypyridine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

  • For example, heating 2-amino-5-bromo-3-hydroxypyridine with carboxylic acids in the presence of phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) at elevated temperatures (around 130–200 °C) leads to the formation of the oxazolo fused ring system with high yields (up to 93%).

  • The choice of acid allows introduction of various substituents on the oxazolo ring, including alkyl or aryl groups.

Introduction of the Ethyl Group

  • The ethyl substituent at the 3-position of the oxazolo ring can be introduced via alkylation or by using ethyl-substituted carboxylic acid derivatives in the ring closure step.

  • Alternatively, alkylation of the oxazolo[5,4-b]pyridine core at the 3-position can be achieved by nucleophilic substitution or palladium-catalyzed cross-coupling reactions such as the Heck reaction.

Sulfonyl Chloride Functionalization at the 5-Position

  • The sulfonyl chloride group is introduced by sulfonation followed by chlorination of the sulfonic acid intermediate.

  • Commonly, sulfonyl chlorides are prepared by treating the corresponding sulfonic acids or sulfonyl precursors with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride under controlled temperature conditions.

  • In the case of heterocyclic sulfonyl chlorides, careful control of reaction temperature (often below 0 °C to room temperature) and moisture exclusion is critical to prevent hydrolysis or decomposition.

  • For example, a sulfonyl chloride precursor can be synthesized by oxidation of a thiol or sulfide intermediate followed by chlorination, with yields reported up to 86% under optimized conditions.

Step Reagents & Conditions Yield (%) Notes
1. Preparation of 2-amino-5-bromo-3-hydroxypyridine Reflux of oxazolo[4,5-b]pyridin-2(3H)-one in 10% NaOH for 8 h, acidification 94 High purity starting material for ring closure
2. Cyclization with ethyl-substituted carboxylic acid Heating with PPA or PPSE at 130–200 °C for 2–3 h 70–93 Choice of acid controls substituent; PPA gives better yields than PPSE
3. Introduction of sulfonyl chloride Treatment of sulfonic acid intermediate with SOCl2 or equivalent at 0–25 °C ~86 Requires moisture-free conditions; product isolated as stable solid
  • The use of polyphosphoric acid (PPA) as a dehydrating agent in the cyclization step is superior to other agents such as PPSE, providing higher yields and cleaner reactions for the oxazolo ring formation.

  • The sulfonyl chloride formation step benefits from low-temperature chlorination to minimize side reactions and decomposition, with purification by low-temperature crystallization or filtration.

  • The ethyl group introduction via the acid component in the cyclization step streamlines synthesis by combining ring closure and substitution in one step, improving overall efficiency.

  • Analytical characterization (NMR, IR, MS) confirms the structure and purity of intermediates and final compounds, with characteristic sulfonyl chloride IR absorptions around 1350–1355 cm⁻¹ and 1170–1180 cm⁻¹.

Parameter Optimal Condition Remarks
Starting material 2-amino-5-bromo-3-hydroxypyridine Prepared via hydrolysis of brominated oxazolone
Cyclization reagent Polyphosphoric acid (PPA) Provides 70–93% yield at 130–200 °C
Sulfonyl chloride formation SOCl2 or equivalent chlorinating agent Performed at 0–25 °C, isolated by low-temp crystallization
Solvent for chlorination Dry dichloromethane or similar Ensures moisture exclusion and product stability
Purification Filtration and recrystallization at low temperature Maintains compound integrity and purity

The preparation of 3-Ethyl-oxazolo[5,4-b]pyridine-5-sulfonyl chloride is efficiently achieved through a sequence involving:

  • Formation of the oxazolo[5,4-b]pyridine core by cyclization of 2-amino-5-substituted-3-hydroxypyridine with ethyl-substituted carboxylic acids under dehydrating conditions (preferably using PPA).

  • Subsequent introduction of the sulfonyl chloride group via chlorination of the corresponding sulfonic acid intermediate under controlled low-temperature conditions.

This synthetic route is supported by high yields and reproducibility, with detailed research demonstrating the importance of reagent choice, temperature control, and purification methods to obtain the target compound with high purity and stability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and can form covalent bonds with nucleophilic residues in biomolecules, such as proteins and nucleic acids. This reactivity makes it useful as a tool for studying enzyme mechanisms and protein function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares key properties of 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride with its closest analogs based on substituent variations.

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) LogP/LogD (pH 7.4) H-Acceptors H-Donors
3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride Phenyl C₁₂H₇ClN₂O₃S 294.71 2.4858 (calculated) 4 0
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride Cyclopropyl C₉H₇ClN₂O₃S 258.68 Not reported Not reported Not reported
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride Methyl Not provided ~244–250 (estimated) Not reported Not reported Not reported

Key Observations:

  • Molecular Weight and Substituent Size: The phenyl derivative exhibits the highest molecular weight (294.71 g/mol) due to its aromatic substituent, while the cyclopropyl analog (258.68 g/mol) and methyl variant (estimated ~244–250 g/mol) are lighter. The ethyl analog is expected to fall between methyl and cyclopropyl in molecular weight.
  • Lipophilicity (LogP/LogD): The phenyl derivative’s calculated LogD (2.4858 at pH 7.4) suggests moderate lipophilicity, likely higher than ethyl or methyl analogs due to the aromatic ring’s hydrophobic nature . Cyclopropyl and ethyl substituents may exhibit intermediate LogP values, influenced by their aliphatic/strained ring characteristics.
  • Hydrogen Bonding: All analogs lack H-donors, but phenyl and cyclopropyl derivatives have 4 H-acceptors, critical for solubility and intermolecular interactions .

Reactivity and Hazard Profiles

Table 2: Hazard and Handling Data
Compound Name Hazard Statements Packing Group UN Number Availability Status
3-Phenyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride H314 (skin/eye corrosion) II 3261 Available
3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride Not specified Out of stock
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride Not reported Discontinued

Key Observations:

  • Hazards: The phenyl derivative is classified as corrosive (H314), consistent with sulfonyl chloride reactivity. Ethyl and cyclopropyl analogs likely share similar hazards due to the reactive sulfonyl chloride group .
  • Availability: Methyl and cyclopropyl derivatives are discontinued or out of stock, suggesting synthesis challenges or niche applications. The phenyl variant remains accessible, highlighting its broader utility .

Biological Activity

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride is a sulfonyl chloride derivative with potential biological activities. This compound, characterized by its unique oxazole and pyridine structures, has garnered interest in medicinal chemistry due to its possible applications in drug development.

  • Molecular Formula : C8_8H7_7ClN2_2O3_3S
  • Molecular Weight : 230.22 g/mol
  • CAS Number : 2137758-25-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties, cytotoxicity, and potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive bacteria. For instance:

  • MIC Values : Compounds derived from similar structures showed MIC values ranging from 32 to 64 µg/mL against Staphylococcus aureus and other strains.
  • Biofilm Inhibition : The compound demonstrated considerable activity in inhibiting biofilm formation, which is crucial for treating chronic infections. The minimum biofilm inhibitory concentrations (MBICs) were significantly lower than the corresponding MICs, indicating strong anti-biofilm properties.
CompoundTarget BacteriaMIC (µg/mL)MBIC (µg/mL)
Compound AS. aureus328
Compound BE. faecalis6416
Compound CS. pneumoniae164

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antibacterial effects, they also show varying levels of cytotoxicity towards human fibroblast cells. For example:

  • Selectivity Index : Several tested compounds had an IC50 value greater than 64 µg/mL against MRC-5 cells, indicating low cytotoxicity and high selectivity towards bacterial targets.

The mechanism of action for compounds related to this compound involves:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis.
  • Disruption of Biofilm Formation : The ability to disrupt biofilms suggests a multifaceted approach to combating bacterial infections.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial efficacy of a series of oxazole-containing compounds. Results indicated that certain derivatives exhibited strong activity against resistant strains of Plasmodium falciparum, with IC50 values as low as 2.24 µM for some derivatives .
  • Kinetic Studies :
    • Kinetic studies highlighted the time-growth dynamics of the bacteriostatic activity against Gram-positive strains. It was observed that the bacteriostatic efficacy increased with concentration until it matched that of established antibiotics like linezolid .
  • Biofilm Studies :
    • Research into biofilm inhibitory concentrations demonstrated that certain derivatives significantly reduced biofilm formation in a dose-dependent manner, particularly against S. pneumoniae, underscoring their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride, and how are intermediates validated?

  • Methodology : A common approach involves oxime formation under alkaline conditions followed by chlorination (e.g., using Cl₂ or PCl₅). For example, o-chlorobenzoxime chloride can be synthesized from oxime intermediates and chlorinating agents, then cyclized with ethyl acetoacetate to form the isoxazole core . Validation includes LC-MS for intermediate purity and FT-IR to confirm functional groups (e.g., sulfonyl chloride stretching at ~1370–1170 cm⁻¹).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • X-ray crystallography : Resolve stereochemistry and bond angles (e.g., using SHELXTL software for refinement ).
  • HPLC : Employ ammonium acetate buffer (pH 6.5) for method development, as described in pharmacopeial assays .
  • NMR : ¹H/¹³C NMR to confirm ethyl and sulfonyl group integration (e.g., δ 1.2–1.4 ppm for ethyl CH₃).

Advanced Research Questions

Q. How can synthetic yields be improved when isolating this compound?

  • Methodology :

  • Optimized chlorination : Replace PCl₅ with SOCl₂ for milder conditions, reducing side-product formation.
  • Solvent selection : Use anhydrous dichloromethane to minimize hydrolysis of the sulfonyl chloride group .
  • Purification : Gradient column chromatography (hexane:EtOAc 8:2 to 6:4) to separate unreacted oxazole precursors.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?

  • Methodology :

  • Cross-validation : Compare experimental NMR with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*).
  • Dynamic effects : Assess rotameric populations via variable-temperature NMR if conformational flexibility is suspected .

Q. What strategies mitigate decomposition during storage or reaction conditions?

  • Methodology :

  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring.
  • Stabilizers : Store under argon with molecular sieves to prevent moisture absorption, critical for sulfonyl chloride stability .

Q. How is regioselectivity achieved in derivatization reactions (e.g., nucleophilic substitution)?

  • Methodology :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to polarize the oxazole ring, favoring substitution at the 5-position.
  • Protection strategies : Temporarily block the sulfonyl chloride with tert-butyl groups to prevent unwanted side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.